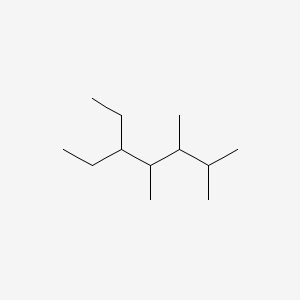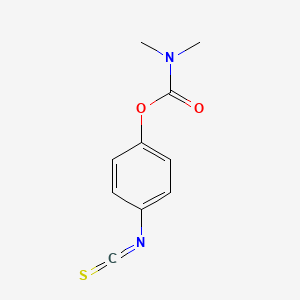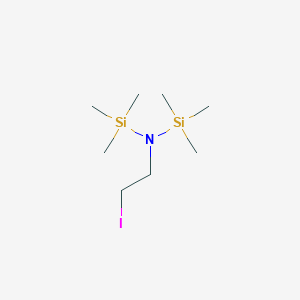![molecular formula C13H8N2O5S B14543744 3-[(4-Nitrobenzoyl)sulfanyl]pyridine-2-carboxylic acid CAS No. 62013-51-8](/img/structure/B14543744.png)
3-[(4-Nitrobenzoyl)sulfanyl]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Nitrobenzoyl)sulfanyl]pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound features a pyridine ring substituted with a carboxylic acid group at the 2-position and a 4-nitrobenzoyl sulfanyl group at the 3-position. The presence of both nitro and carboxylic acid functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitrobenzoyl)sulfanyl]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Thiol Addition: The reaction of 4-nitrobenzoyl chloride with a thiol compound to form 4-nitrobenzoyl sulfanyl chloride.
Coupling Reaction: The coupling of 4-nitrobenzoyl sulfanyl chloride with pyridine-2-carboxylic acid under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Nitrobenzoyl)sulfanyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts.
Coupling: Palladium-catalyzed cross-coupling reactions.
Major Products Formed
Reduction: 3-[(4-Aminobenzoyl)sulfanyl]pyridine-2-carboxylic acid.
Esterification: Esters of this compound.
Amidation: Amides of this compound.
Scientific Research Applications
3-[(4-Nitrobenzoyl)sulfanyl]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Nitrobenzoyl)sulfanyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): A simpler pyridinecarboxylic acid with a carboxylic acid group at the 2-position.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Features a carboxylic acid group at the 4-position.
Uniqueness
3-[(4-Nitrobenzoyl)sulfanyl]pyridine-2-carboxylic acid is unique due to the presence of both a nitrobenzoyl sulfanyl group and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62013-51-8 |
|---|---|
Molecular Formula |
C13H8N2O5S |
Molecular Weight |
304.28 g/mol |
IUPAC Name |
3-(4-nitrobenzoyl)sulfanylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H8N2O5S/c16-12(17)11-10(2-1-7-14-11)21-13(18)8-3-5-9(6-4-8)15(19)20/h1-7H,(H,16,17) |
InChI Key |
NZLDHPPPENMQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)SC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-8lambda~4~-pyrimido[4,5-b][1,4]thiazine-6,8(5H,7H)-dione](/img/structure/B14543670.png)
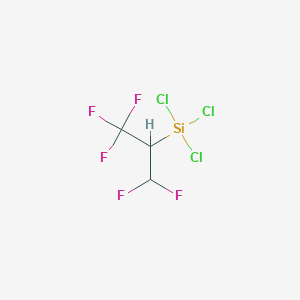
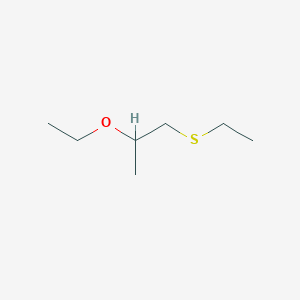
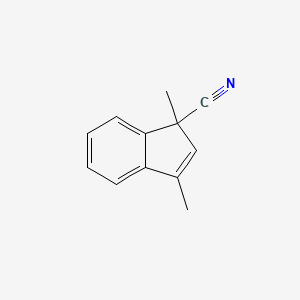
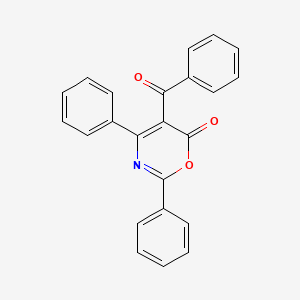
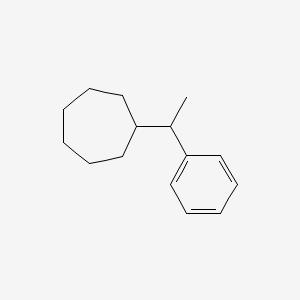
![2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14543703.png)
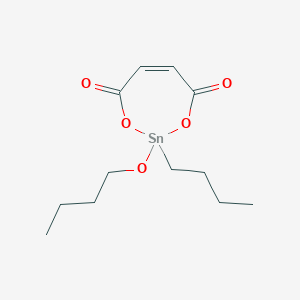
[4-(phenoxysulfonyl)phenoxy]phosphanium](/img/structure/B14543708.png)
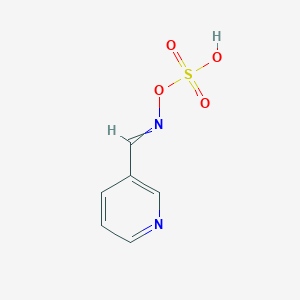
![2-[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl]cycloheptan-1-one](/img/structure/B14543719.png)
